3-chloro-4-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline
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Overview
Description
3-chloro-4-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a prop-2-enoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline can be achieved through a multi-step process involving the following key steps:
Nitration and Halogenation: The starting material, aniline, undergoes nitration to introduce a nitro group, followed by halogenation to introduce chloro and fluoro substituents.
Reduction: The nitro group is reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Alkylation: The amino group is then alkylated with 2-prop-2-enoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in studies to understand the interaction of halogenated anilines with biological systems, including enzyme inhibition and receptor binding.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The prop-2-enoxyphenyl group provides additional interactions through hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents but lacks the prop-2-enoxyphenyl group.
4-chloro-2-fluoroaniline: Similar halogenation pattern but different positional isomer.
2-chloro-4-fluorotoluene: Contains a methyl group instead of the amino group.
Uniqueness: The presence of the prop-2-enoxyphenyl group in 3-chloro-4-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline distinguishes it from other similar compounds. This group enhances its chemical reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug development.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-2-9-20-16-6-4-3-5-12(16)11-19-13-7-8-15(18)14(17)10-13/h2-8,10,19H,1,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFIOKQWHZIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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